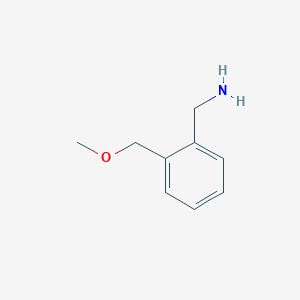
2-Methoxymethyl-benzylamine
Vue d'ensemble
Description
2-Methoxymethyl-benzylamine is a biochemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethyl-benzylamine consists of a benzene ring attached to an amine group (NH2) and a methoxymethyl group (CH2OCH3) .Applications De Recherche Scientifique
Antiarrhythmic Activity : A study explored the synthesis of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds similar to 2-Methoxymethyl-benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975).
Potential Antidepressant Properties : Research on 2-(methoxy- and hydroxy-phenylthio) benzylamines indicated their potential as antidepressants, being active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).
Chemical Synthesis : Benzylamines, akin to 2-Methoxymethyl-benzylamine, were used in chemical synthesis processes. A study discussed using benzylamines for alkylating cyanide ion to obtain nitriles, which could then be reduced to phenethylamines (Short, Dunnigan, & Ours, 1973).
Antimicrobial Properties : In the context of metal working fluids, benzylamine and related compounds, including p-methoxybenzylamine, were evaluated for their antimicrobial properties (Gannon, Bennett, Onyekwelu, & Izzat, 1980).
Antimicrobial Activity of Complexes : A study on ligands similar to 2-Methoxymethyl-benzylamine and their complexes with metals like Cu(II), Co(III), Ni(II), Pd(II), and Zn(II) found that they exhibit antimicrobial activity against bacteria and yeast (Köksal, Dolaz, Tümer, & Serin, 2001).
Synthetic Utility in Organic Chemistry : N-alkylidene-benzylamines, closely related to 2-Methoxymethyl-benzylamine, showed utility in the unexpected synthesis of 3-methoxy-3-methylazetidines, a finding that contrasts with the known reactivity of closely related compounds (Stankovic et al., 2011).
Electrochemical Reduction : Methoxy-substituted benzylamines were studied for their reduction to 1,4-dihydro derivatives using electrochemical methods, demonstrating the electrochemical properties of compounds similar to 2-Methoxymethyl-benzylamine (van Andel-Scheffer, Wonders, & Barendrecht, 1994).
Labeling Reagents in HPLC : Certain compounds including 7-methoxybenzylamine were used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), highlighting their application in analytical chemistry (Takadate et al., 1989).
Catalysis in Organic Synthesis : 2-(Alkenyloxy)benzylamines and related compounds were used in rhodium-catalyzed reactions to produce organic compounds like benzoxazines and quinazolines, showcasing their role in catalytic processes (Campi, Jackson, Mccubbin, & Trnacek, 1996).
Role in Histamine Receptor Antagonism : A series of 4-(aminoalkoxy)benzylamines, structurally related to 2-Methoxymethyl-benzylamine, were found to be potent antagonists at the human histamine H3 receptor, indicating their potential in pharmacology (Apodaca et al., 2003).
Safety And Hazards
2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .
Orientations Futures
Propriétés
IUPAC Name |
[2-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIWUULBXVLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504919 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-benzylamine | |
CAS RN |
88032-03-5 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
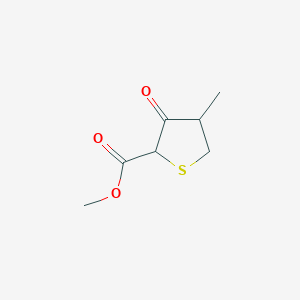
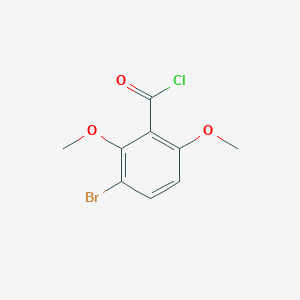
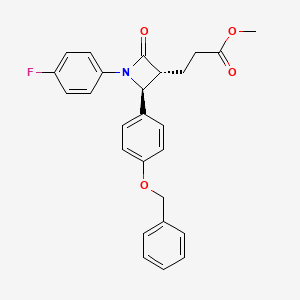
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)
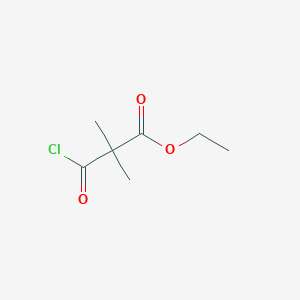
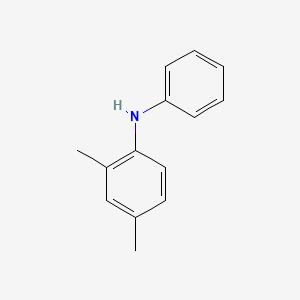
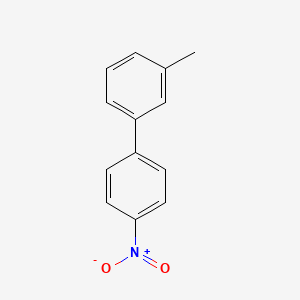

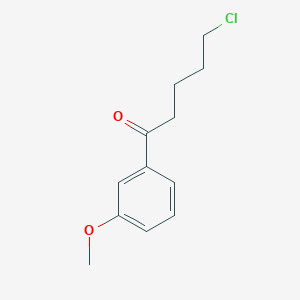
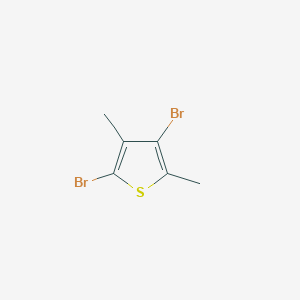
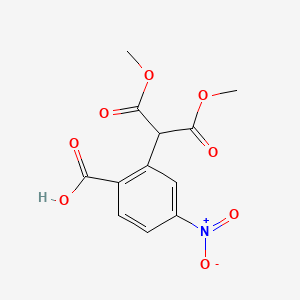
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)